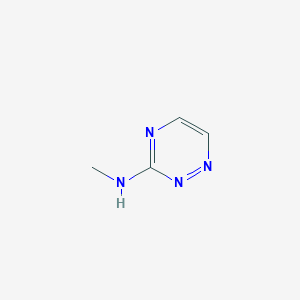

N-Methyl-1,2,4-triazin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c1-5-4-6-2-3-7-8-4/h2-3H,1H3,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXGABQLISIABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498145 | |

| Record name | N-Methyl-1,2,4-triazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65915-07-3 | |

| Record name | N-Methyl-1,2,4-triazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl 1,2,4 Triazin 3 Amine and Its Analogs

Direct Synthesis Approaches to N-Methyl-1,2,4-triazin-3-amine

Direct synthesis focuses on the introduction of the N-methyl group onto a pre-formed 1,2,4-triazin-3-amine (B72006) core or building the specific isomer from carefully chosen precursors.

The direct methylation of 1,2,4-triazin-3-amine and its derivatives is a primary route for synthesizing N-methylated products. researchgate.net This approach typically involves reacting the parent aminotriazine (B8590112) with a methylating agent, such as methyl iodide. researchgate.netpublish.csiro.au However, the 1,2,4-triazine (B1199460) ring possesses multiple nitrogen atoms that can be methylated, leading to potential challenges in regioselectivity.

Research on the methylation of 5,6-dimethyl-1,2,4-triazin-3-amine with methyl iodide demonstrates this complexity. publish.csiro.au The reaction yields a mixture of products, including the N2-methylated imine hydriodide (2,5,6-trimethyl-1,2,4-triazin-3(2H)-imine hydriodide) and the N1-methylated triazinium iodide (3-amino-1,5,6-trimethyl-1,2,4-triazinium iodide). researchgate.netpublish.csiro.au The identification and confirmation of these isomers are often accomplished using carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy, which has proven to be a reliable technique for determining the precise site of methylation in these systems. researchgate.netpublish.csiro.au The proportion of N1-methylated products may vary depending on other substituents on the triazine ring. researchgate.net

| Starting Material | Reagent | Primary Products | Reference |

|---|---|---|---|

| 5,6-Dimethyl-1,2,4-triazin-3-amine | Methyl Iodide | 3-amino-1,5,6-trimethyl-1,2,4-triazinium iodide; 2,5,6-trimethyl-l,2,4-triazin-3(2H)-imine hydriodide | researchgate.netpublish.csiro.au |

| 3-Methylthio-1,2,4-triazin-5(2H)-one | Methyl Iodide | 1-methyl-3-methylthio-1,2,4-triazinium-5-olate (zwitterion), N²-, N⁴-, and O-methyl isomers | researchgate.net |

| 3-Amino-1,2,4-triazin-5(2H)-one | Methyl Iodide | 3-amino-1-methyl-1,2,4-triazinium-5-olate (zwitterion); 3-amino-2-methyl-1,2,4-triazin-5(2H)-one | researchgate.net |

Precursor-based routes involve the synthesis of a functionalized 1,2,4-triazine that serves as a versatile intermediate for subsequent modifications. A common strategy is the halogenation of the triazine ring, which introduces a reactive handle for cross-coupling reactions. For example, 5-phenyl-1,2,4-triazin-3-amine (B184799) can be brominated at the C6 position using N-bromosuccinimide (NBS) in dimethylformamide (DMF). acs.orgnih.gov The resulting 6-bromo-5-phenyl-1,2,4-triazin-3-amine (B2583594) is a key precursor. acs.orgnih.gov This intermediate can then undergo palladium-catalyzed Suzuki coupling reactions with various boronic acids or esters to generate a diverse library of 5,6-biaryl-1,2,4-triazin-3-amine derivatives. acs.orgnih.gov While this example focuses on aryl substitution, the precursor strategy allows for the carefully planned introduction of various functional groups before or after a targeted N-methylation step.

Synthesis of N-Methylated 1,2,4-Triazine Derivatives

The synthesis of N-methylated 1,2,4-triazine derivatives extends to more complex structures, including those with fused rings. These methods often rely on building the triazine ring through condensation and cyclization reactions using N-methylated building blocks.

Condensation reactions are a cornerstone in the synthesis of the 1,2,4-triazine core. These reactions typically involve the condensation of a 1,2-dicarbonyl compound with a molecule containing a hydrazine (B178648) or amidrazone moiety. To produce N-methylated derivatives, intermediates bearing an N-methyl group are employed.

One sophisticated approach utilizes triazine-based dehydro-condensation agents. mdpi.com For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) reacts with an N-methylated amine, such as N-methylmorpholine (NMM), to form a highly reactive quaternary ammonium (B1175870) salt, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). mdpi.comrsc.org This intermediate then acts as a powerful agent for promoting amide bond formation. mdpi.com While the N-methyl group in DMTMM is part of the activating agent, this chemistry highlights the principle of using N-methylated reagents in triazine-related syntheses. mdpi.comrsc.org

A more direct route involves the alkylation of a triazine-derived intermediate. In one study, 3-amino-1,2,4-triazine was first reacted with p-nitrobenzene sulfenyl chloride to form a sulfenamide (B3320178). nih.gov The secondary amine in this sulfenamide was subsequently methylated using methyl iodide (CH₃I) and sodium hydride (NaH) to yield the tertiary N-methyl sulfenamide, which could then be oxidized to the target sulfonamide. nih.gov

| Triazine-Based Reagent/Intermediate | N-Methylated Intermediate/Reagent | Reaction Type | Resulting Product Class | Reference |

|---|---|---|---|---|

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | N-Methylmorpholine (NMM) | Activation/Condensation | Amides (via DMTMM intermediate) | mdpi.comrsc.org |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | 1,4-Dimethylpiperazine | Activation/Condensation | Amides | researchgate.net |

| 3-Sulfenyl-p-nitro-phenyl-1,2,4-triazine | Methyl Iodide (CH₃I) | N-Alkylation | N-Methyl-1,2,4-triazine sulfenamide | nih.gov |

The 1,2,4-triazine ring can serve as a scaffold for the construction of fused bicyclic and polycyclic heterocyclic systems. bohrium.com These cyclization strategies are diverse and can involve either forming the triazine ring onto an existing structure or building a new ring onto the triazine core.

One prominent strategy involves the cyclization of N-aminopyrrole derivatives. nih.gov For example, an N-aminopyrrole can be cyclized with formamidine (B1211174) acetate (B1210297) to generate the substituted pyrrolo[2,1-f] publish.csiro.aunih.govmdpi.comtriazin-4-amine core, a key structure in various biologically active molecules. nih.gov Another approach is the acid-catalyzed cyclization of bromohydrazones followed by reaction with formamidine acetate to achieve the triazine ring annulation. nih.gov

Tandem reactions provide an efficient route to fused systems. A tandem diazotization/azo coupling of (1,2,5-oxadiazolyl)carboxamide derivatives has been developed to synthesize the researchgate.netpublish.csiro.aunih.govoxadiazolo[3,4-d] publish.csiro.aunih.govbeilstein-journals.orgtriazin-7(6H)-one heterocyclic system. beilstein-journals.org Furthermore, intramolecular cyclization is a common method. For instance, reacting 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides initially forms S-phenacyl derivatives, which then undergo intramolecular cyclization upon heating to yield fused 8H-7-aryl-3-methyl-as-triazino[3,4-b] publish.csiro.aumdpi.combeilstein-journals.orgthiadiazines. researchgate.net

The reaction of α-haloketones with nucleophiles is a classic and powerful method for synthesizing a wide variety of heterocycles. nih.gov Specifically, α-haloketones are key building blocks for creating fused imidazotriazine systems through condensation with aminotriazines. nih.govresearchgate.net This reaction is a variation of the Hantzsch thiazole (B1198619) synthesis. wikipedia.org

The reaction of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives with α-haloketones (such as phenacyl halides) can lead to the formation of fused triazino-thiadiazine systems. researchgate.net For example, treatment of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with 4-bromophenacyl bromide in boiling methanol (B129727) yields a separable mixture of the S-alkylated intermediate and the cyclized 7-(4-bromophenyl)-3-methyl-8H-triazino[3,4-b] publish.csiro.aumdpi.combeilstein-journals.orgthiadiazin-4-one. researchgate.net The direct cyclization can also be achieved in higher yields by heating the reactants in methanol with N,N-dimethylethylamine. researchgate.net This methodology provides a direct route to fused heterocycles where an imidazole (B134444) ring is annulated to the 1,2,4-triazine core. researchgate.net

| Triazine Precursor | α-Haloketone Reagent | Resulting Fused System | Reference |

|---|---|---|---|

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl Chloride | 3-Methyl-7-phenyl-8H-as-triazino[3,4-b] publish.csiro.aumdpi.combeilstein-journals.orgthiadiazin-4-one | researchgate.net |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | 4-Fluorophenacyl Chloride | 7-(4-Fluorophenyl)-3-methyl-8H-as-triazino[3,4-b] publish.csiro.aumdpi.combeilstein-journals.orgthiadiazin-4-one | researchgate.net |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazine-5(4H)-thione | 4-Bromophenacyl Bromide | 7-(4-Bromophenyl)-3-methyl-4-thioxo-3,4-dihydro-as-triazino[3,4-b] publish.csiro.aumdpi.combeilstein-journals.orgthiadiazin-8H-one | researchgate.net |

| Thioamides | Chloroacetone | Thiazoles | wikipedia.org |

Synthesis of Fluorinated N-Methyl-1,2,4-triazine Analogs

The introduction of fluorine atoms or fluorine-containing groups into heterocyclic compounds is a widely recognized strategy for modifying their physicochemical and biological properties. scirp.orgnih.gov For the this compound framework, fluorinated analogs can be conceptualized through several synthetic routes, drawing from established methodologies for the fluorination of 1,2,4-triazine systems. These methods primarily involve either the use of fluorinated starting materials or the direct fluorination of a pre-formed triazine ring.

One common approach is the synthesis from fluorinated precursors. For instance, 3-mercapto/methylthia-5,6-di(4'-fluoro-phenyl)-1,2,4-triazine can be synthesized by refluxing 4,4'-difluorobenzil (B1266174) with thiosemicarbazide, followed by methylation. scirp.orgresearchgate.net Similarly, 3-amino-5,6-difluorophenyl-1,2,4-triazines serve as key intermediates for more complex fluorinated heterocyclic systems. scirp.orgresearchgate.net The synthesis of trifluoromethylated analogs is another important strategy, as demonstrated by the (3+3)-annulation of α-amino esters with in situ generated trifluoroacetonitrile (B1584977) imines to produce trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones. nih.gov

Direct fluorination offers another pathway. The regioselective fluorination of 7-oxo-1,2,4-benzotriazines has been successfully achieved using Selectfluor. researchgate.net Optimization of this reaction showed that heating a solution of the triazine with two equivalents of Selectfluor in a sealed tube at 120°C resulted in a high yield of the fluorinated product. researchgate.net This method could potentially be adapted for the direct fluorination of the this compound core, although the specific substitution pattern would depend on the electronic properties of the substituted triazine ring.

The following table summarizes representative methods for synthesizing fluorinated 1,2,4-triazine derivatives, which could be adapted for this compound analogs.

Advanced Synthetic Techniques in this compound Chemistry

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of heterocyclic compounds, including 1,2,4-triazines. clockss.orgresearchgate.net This method offers significant advantages over conventional heating, such as dramatically reduced reaction times (from hours to minutes), increased reaction yields, and often, the suppression of side product formation. clockss.orgnih.gov

A general microwave-assisted protocol for synthesizing 1,2,4-triazines involves the reaction of a 1,2-dicarbonyl compound (like benzil) with an acyl hydrazide in the presence of ammonium acetate in acetic acid. clockss.org Under microwave irradiation (MWI), these reactions can be completed in as little as 5 minutes at temperatures around 180°C, conditions that are well-tolerated in sealed reaction vessels. clockss.org This approach has been used to generate libraries of structurally diverse 1,2,4-triazines efficiently. clockss.org

Furthermore, environmentally benign, solvent-free methods have been developed. researchgate.net In one such method, reactants are adsorbed onto a solid inorganic support, such as basic alumina, which acts as an energy transfer medium. researchgate.net This "dry media" approach avoids the use of hazardous solvents and simplifies product work-up. Microwave irradiation has also been successfully applied to multicomponent reactions to produce complex triazine derivatives, demonstrating its superiority to classical heating methods in terms of both time and yield. nih.gov

The following table outlines examples of microwave-assisted synthesis conditions for 1,2,4-triazine derivatives.

Optimization of Reaction Conditions and Yields

The efficiency of synthetic routes to this compound and its analogs is highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently adjusted include temperature, solvent, catalyst systems, and the stoichiometry of reagents.

A prime example of optimization is found in the Suzuki-Miyaura cross-coupling reaction, a vital method for creating C-C bonds and introducing aryl or heteroaryl substituents onto the triazine core. For the coupling of 6-bromo-5-phenyl-1,2,4-triazin-3-amine with boronic acid derivatives, a set of conditions was optimized to achieve efficient conversion. nih.gov The reaction, conducted in a sealed vessel, utilized tetrakis(triphenylphosphine)palladium(0) as the catalyst, potassium carbonate as the base, and a 1,4-dioxane/water solvent system at 150°C. nih.gov Critical factors identified for this transformation include the catalyst loading, with 5 mol% being effective for complete conversion.

In other synthetic schemes, such as a one-pot synthesis of a 6-methyl-1,2,4-triazin-3-amine (B96398) derivative from cyanuric chloride, optimization focused on molar ratios, temperature, and pH. The highest yields were achieved using a 1:1.1 molar ratio of cyanuric chloride to dimethyl malonate, a reaction temperature of 50°C, and maintaining a pH of 8.5 during the ammonolysis step.

The optimization of a direct fluorination reaction provides another clear example. In the synthesis of an 8-fluoro derivative of a benzo scirp.orgontosight.aitriazin-7-one using Selectfluor, initial attempts at room temperature or reflux in acetonitrile (B52724) gave low yields. researchgate.net A systematic optimization, detailed in the table below, revealed that increasing the temperature to 120°C under microwave conditions and using 2 equivalents of Selectfluor led to complete conversion and a 94% isolated yield. researchgate.net

These examples underscore the importance of systematic investigation to identify the optimal set of conditions that maximize product yield and purity in the synthesis of this compound and its derivatives.

Chemical Reactivity and Transformations of N Methyl 1,2,4 Triazin 3 Amine Derivatives

Nucleophilic and Electrophilic Reactivities of the Triazine Core

The 1,2,4-triazine (B1199460) ring is an electron-deficient heteroaromatic system. This electron deficiency makes the carbon atoms of the triazine core susceptible to attack by nucleophiles. mdpi.com The reactivity is particularly pronounced in 1,2,4-triazine N-oxides, which show a high propensity for reacting with nucleophiles, enabling functionalization of the triazine ring. researchgate.net Nucleophilic attack typically occurs at the C-5 and C-6 positions of the triazine ring. acs.orgresearchgate.net For instance, studies on 3-substituted 6-phenyl-1,2,4-triazines have shown that the C-5 position is the preferred site for nucleophilic attack by amines at low temperatures. researchgate.net

While the carbon atoms of the triazine core are electrophilic, the nitrogen atoms possess lone pairs of electrons, allowing them to act as nucleophiles and react with electrophiles. A primary example of this is the alkylation of the triazine ring itself. acs.org The reaction of 1,2,4-triazines with alkylating agents like methyl or ethyl triflate leads to the formation of 1-alkyl-1,2,4-triazinium salts. acs.org Depending on the substituents and reaction conditions, alkylation can also occur at the N-2 or N-4 positions of the triazine ring. acs.orgrsc.org This dual reactivity allows for extensive modification and functionalization of the core triazine structure.

Functional Group Interconversions on the N-Methyl-1,2,4-triazin-3-amine Scaffold

The substituents on the this compound scaffold can undergo a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Amination and Alkylation Reactions

The amino group at the C-3 position and the methyl group on the exocyclic nitrogen can be modified, and further substitutions can be introduced onto the triazine ring. Amination reactions can be performed to introduce or modify amino substituents. For example, nucleophilic substitution of a leaving group (like a halogen) on the triazine ring with an amine is a common strategy. A patent describes the reaction of 3-chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine (B11864555) with N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-N-methylamine to yield the corresponding 3-amino triazine derivative. google.com This demonstrates how the core can be built upon through amination. Furthermore, existing amino groups can be further functionalized. scirp.orgresearchgate.net

Alkylation is a key transformation for this scaffold. The nitrogen atoms within the triazine ring and the exocyclic amine can be targeted by alkylating agents. acs.orgresearchgate.net Research has shown that 1,2,4-triazines can be efficiently alkylated at the N-1 position using triflates under mild conditions to produce stable 1-alkyl-1,2,4-triazinium salts. acs.org Depending on the specific triazine derivative and reaction conditions, mixtures of N-alkylated and S-alkylated (if a thio-group is present) products can be obtained. rsc.org

Table 1: Examples of Alkylation Reactions on Triazine Scaffolds

| Starting Material | Reagent | Product(s) | Reference |

|---|---|---|---|

| 3-Phenyl-1,2,4-triazine | Methyl triflate | 1-Methyl-3-phenyl-1,2,4-triazinium triflate | acs.org |

| 4-Amino-6-methyl-3-mercapto-1,2,4-triazin-5(4H)-one | Dimethyl sulfate | N-methyl-1,2,4-triazin-5(4H)-one and S-methyl-1,2,4-triazin-5(4H)-one derivatives | rsc.org |

This table is interactive. Click on the headers to sort the data.

Hydrolysis Reactions and Derivatives

Hydrolysis reactions can be employed to alter functional groups on the triazine scaffold. For instance, ester groups attached to the triazine ring system can be hydrolyzed to the corresponding carboxylic acids. nih.govmdpi.com Acid-catalyzed hydrolysis of a 3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one derivative resulted in the formation of the corresponding carboxylic acid. researchgate.net Under similar acidic conditions, the parent compound, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, was hydrolyzed to 4-amino-3-hydroxy-6-methyl-5(4H)-oxo-1,2,4-triazine hydrochloride. researchgate.net These transformations highlight the utility of hydrolysis in creating new derivatives with different physicochemical properties.

Reactions with Carbonyl and Isothiocyanate Reagents

The 3-amino group of the this compound scaffold provides a reactive site for condensation reactions with carbonyl compounds and isothiocyanates. researchgate.netresearchgate.net The reaction of related 4-amino-1,2,4-triazin-5-ones with isothiocyanates, such as phenyl isothiocyanate, can lead to the formation of thiourea (B124793) derivatives, which can then be cyclized to form fused heterocyclic systems. rsc.orgsemanticscholar.org For example, reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with benzoyl isothiocyanate is a key step in constructing fused thiadiazole rings.

Condensation with carbonyl compounds is also a valuable transformation. The reaction of hydrazino-triazine derivatives with various aldehydes and ketones can yield Schiff bases or cyclized products. rsc.org For instance, the condensation of 1-amino-1-hydrazino-2,2-dinitroethylene with α-diones in the presence of a base leads to the formation of six-membered 1,2,4-triazine ring products. rsc.org

Ring Opening and Recyclization Mechanisms

Under certain conditions, the 1,2,4-triazine ring can undergo ring opening followed by recyclization to form new heterocyclic structures. These transformations are often initiated by the addition of a nucleophile to the electron-deficient triazine core. nih.govumich.edu

A notable mechanism is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) pathway. This has been observed in the base-induced rearrangement of functionalized imidazothiazolotriazines, where the addition of a hydroxide (B78521) or alkoxide ion initiates the cleavage of a C-N bond in the triazine ring, followed by recyclization to form a new, rearranged heterocyclic system. nih.govbeilstein-journals.org

Table 2: Examples of Ring Opening and Recyclization Reactions

| Starting System | Reagent/Condition | Resulting System | Mechanism Highlight | Reference |

|---|---|---|---|---|

| Fused pyrido[1,2-b] mdpi.comnih.govumich.edutriazinium derivative | Secondary amines | Hetaryldienes (opened ring) | Nucleophilic attack followed by ring opening | umich.edu |

| Imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines | KOH in methanol (B129727) | Imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazines | ANRORC mechanism | nih.gov |

| Thiazolo[3,2-b]-1,2,4-triazines | Alkoxide anion | Thiazolo[2,3-c]-1,2,4-triazines | Nucleophilic attack, C-N bond cleavage, recyclization | beilstein-journals.org |

This table is interactive. Click on the headers to sort the data.

These ring-opening and recyclization reactions provide a powerful synthetic route to novel and complex heterocyclic compounds that would be difficult to access through direct synthesis. umich.edu They underscore the dynamic nature of the triazine ring system and its utility as a scaffold for generating chemical diversity.

Spectroscopic Characterization and Structural Elucidation of N Methyl 1,2,4 Triazin 3 Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of N-methylated 1,2,4-triazine-3-amines, providing detailed information about the chemical environment of protons, carbons, and nitrogens within the molecule.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within N-methyl-1,2,4-triazin-3-amine derivatives. The chemical shifts of the methyl protons are particularly diagnostic for determining the site of methylation. For instance, in a study of 6-(2,6-dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine, the methyl protons on the pyridine (B92270) ring appeared as a singlet at δ 2.33 ppm. nih.gov Similarly, for 6-[2-Methyl-6-(trifluoromethyl)pyridin-4-yl]-5-phenyl-1,2,4-triazin-3-amine, the methyl protons were observed as a singlet at δ 2.48 ppm. nih.gov

The protons on the triazine ring itself, as well as any substituents, also provide characteristic signals. For example, in the ¹H NMR spectrum of 6-bromo-5-phenyl-1,2,4-triazin-3-amine (B2583594), the phenyl protons appear as a multiplet in the range of δ 7.49–7.57 ppm, while the amino protons present as a broad singlet at δ 7.72 ppm. nih.gov The complexity of ¹H NMR spectra can increase in cases of conformational isomerism or when the molecule contains multiple chiral centers, leading to broader or more numerous signals. tdx.cat

Interactive Table of ¹H NMR Data:

| Compound | Functional Group | Chemical Shift (δ ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 6-(2,6-dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine | Pyridinyl-CH₃ | 2.33 | s | nih.gov |

| 6-[2-Methyl-6-(trifluoromethyl)pyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine | Pyridinyl-CH₃ | 2.48 | s | nih.gov |

| 6-Bromo-5-phenyl-1,2,4-triazin-3-amine | Phenyl-H | 7.49-7.57 | m | nih.gov |

| 6-Bromo-5-phenyl-1,2,4-triazin-3-amine | NH₂ | 7.72 | bs | nih.gov |

Carbon-13 (¹³C) NMR Spectral Analysis and Methylation Site Determination

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of this compound compounds and is particularly crucial for pinpointing the site of methylation. The chemical shifts of the triazine ring carbons (C3, C5, and C6) are sensitive to the electronic environment and the nature of the substituents. thieme-connect.de For the parent 1,2,4-triazin-3-amine (B72006), the ring carbons resonate at approximately δ 163.3 (C3), 153.3 (C5), and 141.0 (C6) ppm. thieme-connect.de

Methylation on one of the nitrogen atoms of the triazine ring or on the exocyclic amino group will cause distinct changes in the ¹³C NMR spectrum. N-oxidation also significantly influences the chemical shifts of the ring carbons, providing a method to distinguish between different N-oxide isomers. thieme-connect.de For instance, oxidation at N1 has a pronounced effect on the C6 shift, while oxidation at N2 strongly influences the C3 shift. thieme-connect.de These shifts, combined with long-range ¹H-¹³C correlation experiments (HMBC), allow for the unambiguous assignment of the methylation site. mdpi.com

Interactive Table of ¹³C NMR Data:

| Compound | Carbon Atom | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| 1,2,4-Triazin-3-amine | C3 | 163.3 | thieme-connect.de |

| 1,2,4-Triazin-3-amine | C5 | 153.3 | thieme-connect.de |

| 1,2,4-Triazin-3-amine | C6 | 141.0 | thieme-connect.de |

| 5,6-Dimethyl-1,2,4-triazin-3-amine | C3 | 162.3 | thieme-connect.de |

| 5,6-Dimethyl-1,2,4-triazin-3-amine | C5 | 159.2 | thieme-connect.de |

Nitrogen-15 (¹⁵N) NMR Spectroscopy for Triazine Ring Nitrogens

Nitrogen-15 (¹⁵N) NMR spectroscopy, often performed using inverse-detected techniques like ¹H-¹⁵N HMBC, provides direct insight into the electronic structure of the triazine ring. researchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state, substitution patterns, and involvement in tautomeric equilibria. researchgate.net This technique is particularly valuable for distinguishing between different N-methylated isomers, as the chemical shift of the nitrogen bearing the methyl group will be significantly different from the unsubstituted ring nitrogens. beilstein-journals.org For example, in a study of adamantylated azolo-azines, the distinct ¹⁵N chemical shifts of the N1 and N2 regioisomers allowed for their unambiguous identification. beilstein-journals.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound compounds. The position, intensity, and shape of the absorption bands provide valuable structural information.

Key vibrational modes include:

N-H Stretching: For compounds with an amino group (NH₂), characteristic stretching vibrations typically appear in the region of 3100-3500 cm⁻¹. tandfonline.comscirp.org The presence of two bands in this region can indicate a primary amine.

C=N Stretching: The stretching vibrations of the C=N bonds within the triazine ring are typically observed in the 1600-1680 cm⁻¹ range. jmchemsci.comtandfonline.com

C-N Stretching: The C-N stretching vibrations usually appear in the 1300-1400 cm⁻¹ region. jmchemsci.com

Ring Vibrations: The characteristic vibrations of the triazine ring itself also give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

The IR spectrum can also confirm the presence of other functional groups, such as carbonyl (C=O) groups in triazinone derivatives, which show a strong absorption around 1700 cm⁻¹. mdpi.comscirp.org

Interactive Table of IR Data:

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-(2-Morpholinoethyl)-5,6-diphenyl-1,2,4-triazin-3-amine | N-H | 3223 | tandfonline.com |

| N-(2-Morpholinoethyl)-5,6-diphenyl-1,2,4-triazin-3-amine | C=N | 1580 | tandfonline.com |

| 6-(4-Bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | N-H | 3180, 3150 | scirp.org |

| 6-(4-Bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | C=O | 1670 | scirp.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound compounds. The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. nih.govderpharmachemica.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. mdpi.com

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. The way the molecule breaks apart upon ionization can help to identify different structural isomers and confirm the connectivity of atoms. For example, the loss of specific neutral fragments can be indicative of certain substituents on the triazine ring. derpharmachemica.com

Interactive Table of MS Data:

| Compound | Ion | m/z | Reference |

|---|---|---|---|

| 6-Bromo-5-phenyl-1,2,4-triazin-3-amine | [M+H]⁺ | 250.9 | nih.gov |

| 6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine | [M+H]⁺ | 278.1 | nih.gov |

| 6-[2-Methyl-6-(trifluoromethyl)pyridin-4-yl]-5-phenyl-1,2,4-triazin-3-amine | [M+H]⁺ | 332.0 | nih.gov |

| 3-Phenylnaphtho[2,1-e] jmchemsci.comthieme-connect.deontosight.aitriazine | [M+H]⁺ | 258.1029 | mdpi.com |

Electronic Absorption (UV-Vis) Spectroscopy and Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is used to analyze the chromophoric system of this compound compounds. The parent 1,2,4-triazine (B1199460) exhibits absorption bands in the UV region, and the position and intensity of these bands are influenced by substituents on the ring. thieme-connect.de

For example, the parent 1,2,4-triazine shows two absorption bands in methanol (B129727) at 374 nm and 247.8 nm. thieme-connect.de The introduction of an amino group and methylation can cause a shift in these absorption maxima (a bathochromic or hypsochromic shift), providing clues about the electronic structure of the molecule. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and interpret the electronic absorption spectra of these compounds. d-nb.info

Interactive Table of UV-Vis Data:

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 1,2,4-Triazine | Methanol | 374, 247.8 | thieme-connect.de |

| 1,2,4-Triazine | 0.1 M HCl/Methanol | 230 | thieme-connect.de |

| 1,2,4-Triazine | 0.1 M NaOH/Methanol | 382, 249.5 | thieme-connect.de |

| 3-Phenylnaphtho[2,1-e] jmchemsci.comthieme-connect.deontosight.aitriazine | CH₂Cl₂ | 295, 358, 373 | mdpi.com |

X-ray Crystallography for Precise Molecular Geometry Determination

The molecular packing in the crystals of 1,2,4-triazine derivatives is often stabilized by a network of intermolecular hydrogen bonds. bohrium.comiucr.org For example, in the crystal structure of some triazine compounds, hydrogen bonds play a significant role in the stability of the crystal lattice. bohrium.com The bond lengths and angles within the 1,2,4-triazine ring are consistent with a delocalized electron system, although some variation is observed depending on the nature and position of the substituents. thieme-connect.de

Table 1: Illustrative Crystallographic Data for a 1,2,4-Triazine Derivative (Note: Data presented below is for 5,6-dimethyl-1,2,4-triazin-3-amine as a representative example.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Feature | Planar triazine rings |

| Stabilizing Interaction | Intermolecular hydrogen bonds |

This table is generated based on findings for a related compound to illustrate typical crystallographic parameters for this class of molecules.

In the broader context of 1,2,4-triazine derivatives, X-ray diffraction studies have been instrumental. For example, the cocrystal structures of certain 1,2,4-triazine derivatives bound to receptors have elucidated critical hydrogen bonding interactions between the amino-triazine core and amino acid residues. nih.govacs.org Such detailed structural information is invaluable for structure-based drug design.

Thermal Analysis Techniques (TGA/dTGA)

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and its derivative (dTGA), are essential for evaluating the thermal stability and decomposition behavior of chemical compounds. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, while dTGA represents the rate of mass change, highlighting the temperatures at which the most significant decomposition events occur.

Studies on various 1,2,4-triazine derivatives have demonstrated their thermal properties. researchgate.netmdpi.com For instance, the thermal stability of certain triazine-based compounds has been investigated to understand their decomposition pathways. researchgate.netmdpi.com The TGA curve typically shows one or more steps of weight loss, corresponding to the evaporation of solvents or the decomposition of the molecule itself. acs.orgrsc.org The onset temperature of decomposition is a key indicator of the compound's thermal stability.

While specific TGA/dTGA data for this compound is not detailed in the available literature, analysis of related compounds provides a general understanding of their thermal behavior. For example, a study on a novel 1,2,4-triazine derivative showed its thermal stability and decomposition kinetics through TGA/dTGA. mdpi.com Another investigation into covalent triazine frameworks also utilized TGA to confirm their high thermal stability, noting decomposition temperatures above 450 °C. acs.org

Table 2: Representative TGA Data for a Covalent Triazine Framework (Note: This data is for a related triazine-based material and serves as an illustrative example.)

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| 30–456 | ~1.0% | Evaporation of residual solvent |

| 456–900 | <10% | Decomposition of the material structure |

This table is based on data for a covalent triazine framework, illustrating how TGA data is presented and interpreted. acs.org

The dTGA curve, which plots the first derivative of the TGA curve, shows peaks corresponding to the maximum rate of weight loss. These peaks provide more precise temperatures for decomposition events. The analysis of gases evolved during the decomposition, often by coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer, can offer insights into the fragmentation patterns of the compound.

Theoretical and Computational Studies on N Methyl 1,2,4 Triazin 3 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of 1,2,4-triazine (B1199460) derivatives. irjweb.comcolab.ws These theoretical methods allow for the detailed analysis of molecular orbitals, charge distribution, and conformational stability.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nasc.ac.in The difference between these energy levels, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally signifies higher chemical reactivity, lower kinetic stability, and greater polarizability. irjweb.comresearchgate.net

For 1,2,4-triazine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine these values. irjweb.comcolab.ws In a study on a related N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, the HOMO and LUMO energies were calculated to be -6.2967 eV and -1.8096 eV, respectively, resulting in an energy gap of 4.4871 eV. irjweb.com This energy gap is indicative of the charge transfer that can occur within the molecule, reflecting its chemical reactivity. irjweb.com The energies and gap for various triazine derivatives show that substitutions on the triazine core can modulate these electronic properties. semanticscholar.orgnih.gov A lower HOMO-LUMO gap suggests that the molecule is more likely to be reactive. researchgate.net

Table 1: Representative Frontier Orbital Energies and Global Reactivity Descriptors for 1,2,4-Triazine Derivatives (Calculated via DFT) Note: These values are for related triazine derivatives and provide a theoretical context for N-Methyl-1,2,4-triazin-3-amine.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| 3-sulfenyl-N-methyl-2,4-dinitrophenyl-1,2,4-triazine | -7.07 | -3.51 | 3.56 | semanticscholar.org |

| 1,2,4-triazine-sulfonamide derivative 5a | -7.17 | -3.46 | 3.71 | semanticscholar.org |

| 1,2,4-triazine-sulfonamide derivative 6a | -7.02 | -3.30 | 3.72 | semanticscholar.org |

| 1,2,4-triazine derivative 3N | - | - | 3.31 | researchgate.net |

| 1,2,4-triazine derivative 3C | - | - | 3.66 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. d-nb.inforesearchgate.net The MEP map illustrates regions of varying electron density, with red colors indicating negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue colors representing positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). d-nb.infoacs.org Green areas denote neutral potential. d-nb.info

For 1,2,4-triazine derivatives, MEP analyses consistently show that the most negative potential is concentrated around the nitrogen atoms of the triazine ring due to their high electronegativity and lone pairs of electrons. irjweb.comd-nb.infoacs.org These nitrogen atoms are therefore the primary sites for electrophilic interactions. colab.ws Conversely, the hydrogen atoms of the amine group and the methyl group in this compound would exhibit a positive potential, making them susceptible to nucleophilic attack. researchgate.net This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding, which are vital for ligand-receptor binding. d-nb.inforesearchgate.net

Theoretical calculations are used to determine the most stable three-dimensional structure of a molecule, known as its ground state conformation. irjweb.com For simple 1,2,4-triazines, both theoretical calculations and X-ray crystallographic data confirm that the triazine ring is planar, a feature expected for an aromatic system with delocalized electrons. thieme-connect.de The ground state of the 1,2,4-triazine ring is best represented by the Kekulé structure with a single bond between the N1 and N2 atoms. thieme-connect.de

In the case of a substituted derivative, N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, DFT optimizations at the B3LYP/6-311G++(d,p) level showed that the triazine ring attached to the benzimidazole (B57391) moiety was coplanar with it. irjweb.com For this compound, the methyl group attached to the exocyclic nitrogen would introduce some conformational flexibility, but the core triazine ring is expected to remain largely planar. The electron-donating nature of the 6-methyl group in a related compound influences the electronic properties when compared to analogues with electron-withdrawing groups.

Molecular Modeling and Docking Simulations for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. rsc.org This method is extensively used to study 1,2,4-triazine derivatives, which are known to interact with various biological targets, including G-protein-coupled receptors (GPCRs) and kinases. nih.govnih.govtandfonline.com These simulations provide a theoretical basis for understanding structure-activity relationships (SAR) and for designing new, more potent inhibitors or antagonists. nih.gov

Docking studies reveal the specific interactions that stabilize the ligand within the protein's binding pocket. For 1,2,4-triazine-based compounds, a common and critical interaction involves the formation of hydrogen bonds. nih.gov

For example, in the crystal structure of adenosine (B11128) A2A receptor antagonists, the amino-triazine core forms crucial hydrogen bonds with the side chain of asparagine residue Asn253. nih.govacs.org Similarly, when a 3-amino-1,2,4-triazin-5(2H)-one derivative was docked into the Fyn kinase active site, the triazinone core formed two hydrogen bonds with the backbone of residues Met345 and E343 in the hinge region, while the exocyclic amine group formed an H-bond with Thr342. tandfonline.com Other important interactions for triazine derivatives include π-π stacking with aromatic residues like Phenylalanine (Phe) and hydrophobic interactions with residues such as Leucine (Leu), Valine (Val), and Alanine (Ala). nih.govnih.govtandfonline.com The indole (B1671886) NH of a GPR84 antagonist is predicted to form a hydrogen bond with the backbone carbonyl of Leu100. nih.gov

The specific binding mode depends on the target protein and the substitution pattern on the triazine scaffold. The methyl group on the this compound could engage in hydrophobic interactions or, depending on its position, be directed towards the solvent-exposed region of the binding site. tandfonline.com

Table 2: Key Amino Acid Interactions for 1,2,4-Triazine Derivatives with Biological Targets from Docking Studies

| Biological Target | 1,2,4-Triazine Derivative Class | Key Interacting Residues | Type of Interaction | Reference(s) |

| Adenosine A2A Receptor | A2A Antagonists | Asn253, His278 | Hydrogen Bonding | nih.govacs.org |

| Fyn Kinase | Fyn Inhibitors | Met345, E343, T342, V285, A407 | Hydrogen Bonding, Lipophilic Interactions | tandfonline.com |

| G-Protein-Coupled Receptor 84 (GPR84) | GPR84 Antagonists | Phe101, Phe335, Arg172, Ser169, Leu100 | π-π Stacking, Cation-π, Hydrogen Bonding | nih.govacs.org |

| Human D-amino acid oxidase (h-DAAO) | h-DAAO Inhibitors | Gly313, Arg283, Tyr224, Tyr228, Leu51, His217 | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |

This table is interactive. Click on the headers to sort the data.

Computational models not only predict binding modes but also estimate the binding affinity (e.g., pKi or pIC₅₀) of a ligand for its receptor. nih.govnih.gov Docking scores, calculated by scoring functions within the docking software, provide a prediction of the binding strength. rsc.org For instance, the discovery of potent 1,2,4-triazine antagonists for the adenosine A2A receptor was guided by structure-based drug design, where initial hits were computationally evaluated and optimized. nih.gov

Studies on GPR84 antagonists showed how modifications to the 1,2,4-triazine core directly impact binding affinity. nih.gov For example, an N-methyl substitution on an indole ring connected to the triazine resulted in a loss of activity, supporting a binding hypothesis where a hydrogen bond from the indole N-H is crucial. nih.govacs.org Similarly, optimizing substituents on the triazine ring of Fyn kinase inhibitors led to the identification of a new derivative with approximately 6-fold higher activity than the initial hit compound. tandfonline.com These computational predictions of affinity and specificity are essential for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

In Silico Pharmacokinetic and Pharmacodynamic (ADMET) Predictions

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline, helping to identify compounds with favorable drug-like characteristics. For this compound, in silico ADMET predictions offer a preliminary assessment of its pharmacokinetic profile.

While comprehensive experimental ADMET data for this compound is not extensively documented in publicly available literature, computational predictions provide foundational insights. A commercially available source provides several key computed properties for this compound. chemscene.com These parameters are crucial in predicting the compound's behavior in a biological system.

| ADMET Parameter | Predicted Value | Significance in Pharmacokinetics |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 50.7 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better cell membrane permeability. |

| LogP | -0.0867 | Indicates the lipophilicity of the compound. A negative LogP value suggests that the compound is more hydrophilic, which can influence its solubility and absorption. |

| Hydrogen Bond Acceptors | 4 | The number of hydrogen bond acceptors influences solubility and binding to biological targets. |

| Hydrogen Bond Donors | 1 | The number of hydrogen bond donors also affects solubility and target binding. |

| Rotatable Bonds | 1 | A low number of rotatable bonds is generally favorable for good oral bioavailability, as it reduces conformational flexibility and improves binding affinity. |

Studies on related 1,2,4-triazine derivatives have also employed in silico ADMET predictions to evaluate their drug-likeness. For instance, research on various 1,2,4-triazine-sulfonamide hybrids included ADMET predictions to assess their pharmacokinetic properties and potential toxicity. bohrium.com Similarly, computational analyses of other 1,2,4-triazine derivatives have focused on parameters such as aqueous solubility, blood-brain barrier penetration, and potential for enzyme inhibition, providing a framework for what could be expected from this compound. researchgate.netbrieflands.com

Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize ligands with high affinity and selectivity. While specific SBDD studies focusing exclusively on this compound are not widely reported, the broader class of 1,2,4-triazine derivatives has been the subject of such investigations, offering a blueprint for potential research on the N-methylated compound.

Molecular docking is a key component of SBDD, predicting the preferred orientation of a ligand when bound to a target protein. For example, derivatives of 1,2,4-triazine have been identified as antagonists of the adenosine A2A receptor through structure-based design, with X-ray crystallography revealing that these molecules bind deep within the orthosteric binding cavity of the receptor. nih.govacs.org In these studies, the 3-amino group of the triazine core often plays a crucial role in forming key hydrogen bonding interactions with the target protein. acs.org

In a similar vein, molecular docking studies on 1,2,4-triazine sulfonamides have been used to elucidate their binding modes with targets such as the human estrogen receptor alpha (ERα). nih.gov Furthermore, computational studies on other substituted 1,2,4-triazines have explored their potential as inhibitors of various enzymes through molecular docking, identifying key interactions that contribute to their inhibitory activity. mdpi.com

These examples of SBDD on related 1,2,4-triazine compounds suggest that a similar approach could be highly valuable for identifying and optimizing the biological targets of this compound. The N-methyl group would be a key consideration in such studies, as its size and electronic properties could influence binding affinity and selectivity compared to the unsubstituted amine.

Biological Activities and Medicinal Chemistry Applications of N Methyl 1,2,4 Triazin 3 Amine Derivatives

Anticancer and Antitumor Potentials

The 1,2,4-triazine (B1199460) core is a recognized pharmacophore in the development of novel anticancer agents. researchgate.netnih.gov Derivatives of N-Methyl-1,2,4-triazin-3-amine have shown considerable promise in this area, exhibiting inhibitory activity against various cancer-related enzymes and demonstrating cytotoxicity in a range of cancer cell lines. nih.gov

Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Inhibition (PDK1, PDK4)

Pyruvate dehydrogenase kinases (PDKs) are crucial enzymes in cancer cell metabolism, and their inhibition represents a promising strategy for cancer therapy. nih.gov Several studies have highlighted the potential of 3-amino-1,2,4-triazine derivatives as potent and selective inhibitors of PDKs, particularly PDK1 and PDK4.

In one study, a series of novel 3-amino-1,2,4-triazine derivatives were synthesized and evaluated for their ability to inhibit PDK isoforms. nih.gov The results indicated that most of the new compounds were capable of inhibiting pyruvate dehydrogenase kinases, with a notable selectivity for the PDK1 and PDK4 isoforms. nih.gov Specifically, compounds 5i, 5k, 5l, 5w, 6h, 6j, and 6s completely suppressed the enzymatic activity of PDK1 at a concentration of 1.5 µM. nih.gov Further investigation revealed that all the synthesized 1,2,4-triazine derivatives significantly reduced PDK1 catalytic activity at sub-micromolar to nanomolar concentrations, with IC50 values ranging from 0.01 to 0.1 µM, outperforming the known PDK inhibitors dichloroacetate (B87207) (DCA) and 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (B3025381) (DAP). nih.gov

Another study focused on 3-amino-1,2,4-triazine derivatives inspired by marine natural products. mdpi.com These compounds also demonstrated significant inhibitory activity against PDK1 and PDK4. mdpi.com Derivatives 4d, 5d, 5f, 5h, and 5j were found to completely inhibit PDK4 activity at a 1.5 µM concentration. mdpi.com All tested compounds in this series were highly effective in reducing PDK1 catalytic activity, with IC50 values in the sub-micromolar to nanomolar range (0.04 to 0.33 µM), again showing superior potency compared to DCA and DAP. mdpi.com

Table 1: PDK1 and PDK4 Inhibition by this compound Derivatives

| Compound/Derivative | Target | Activity | IC50 Value | Source |

| 5i, 5k, 5l, 5w, 6h, 6j, 6s | PDK1 | Complete suppression at 1.5 µM | Not specified | nih.gov |

| Various 1,2,4-triazine derivatives | PDK1 | Sub-micromolar/nanomolar inhibition | 0.01 - 0.1 µM | nih.gov |

| 4d, 5d, 5f, 5h, 5j | PDK4 | Complete inhibition at 1.5 µM | Not specified | mdpi.com |

| Various 1,2,4-triazin-3-amines | PDK1 | Sub-micromolar/nanomolar inhibition | 0.04 - 0.33 µM | mdpi.com |

Fyn Kinase Inhibition

Fyn, a non-receptor tyrosine kinase belonging to the Src family, is implicated in the pathogenesis of various cancers and neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govfrontiersin.org Consequently, the development of Fyn inhibitors is a significant area of research.

A study identified 3-(benzo[d] mdpi.comdioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one (VS6 ) as a hit compound with micromolar inhibition of Fyn (IC50 = 4.8 μM). nih.gov This discovery has spurred further investigation into the 3-amino-1,2,4-triazin-5(2H)-one scaffold for the development of more potent Fyn inhibitors. nih.gov Computational studies have been employed to understand the binding interactions of this scaffold, paving the way for lead optimization. nih.gov The overexpression of Fyn has been linked to several cancers, including prostate, breast, and ovarian cancer, as well as hematological tumors. nih.gov

General Cytotoxicity Studies in Cancer Cell Lines

Derivatives of this compound have demonstrated broad-spectrum cytotoxic activity against various human cancer cell lines.

A series of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one derivatives were synthesized and evaluated for their anticancer activity against hepatocellular carcinoma (HEPG-2), colorectal carcinoma (HCT-116), and mammary gland breast cancer (MCF-7) cell lines. researchgate.net Several of these compounds exhibited potent cytotoxicity, with IC50 values ranging from 6.71 to 31.25 μg/mL. researchgate.net

In another study, newly developed 1,2,4-amino-triazine compounds were screened against two human pancreatic ductal adenocarcinoma (PDAC) cell lines: BxPC-3 (KRAS-wild-type) and PSN-1 (KRAS-mutant). mdpi.com The cytotoxicity was compared to the standard chemotherapeutic agent gemcitabine (B846) and the PDK inhibitors DCA and DAP. mdpi.com The IC50 values obtained after 72 hours of drug exposure indicated significant cytotoxic effects. mdpi.com

Furthermore, a series of imamine-1,3,5-triazine derivatives were designed and synthesized, showing selective activity against triple-negative MDA-MB-231 breast cancer cells. rsc.org Compounds 4f and 4k demonstrated potent anti-proliferative activity against MDA-MB-231 cells with IC50 values of 6.25 μM and 8.18 μM, respectively, surpassing the activity of imatinib (B729) (IC50 = 35.50 μM). rsc.org

Table 2: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

| Derivative Class | Cell Line(s) | IC50 Range/Value | Source |

| 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | HEPG-2, HCT-116, MCF-7 | 6.71 - 31.25 μg/mL | researchgate.net |

| 1,2,4-amino-triazines | BxPC-3, PSN-1 | Data available in source | mdpi.com |

| Imamine-1,3,5-triazines (4f , 4k ) | MDA-MB-231 | 6.25 µM, 8.18 µM | rsc.org |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govtriazine sulfonamides | PC-3, BxPC-3, HCT 116 | 0.13 - 0.6 µM | mdpi.com |

| Pyrazolo[4,3-e] nih.govnih.govtriazine derivatives | Various cancer cell lines | Micromolar range | researchgate.net |

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. researchgate.net The 1,2,4-triazine scaffold has been utilized in the design of CDK inhibitors.

One study reported the synthesis of pyrazolo[1,5-a]-1,3,5-triazine bioisosteres of the known CDK inhibitor (R)-roscovitine. nih.gov One of these bioisosteres, 7a (GP0210), demonstrated significantly higher potency in inhibiting various CDKs compared to (R)-roscovitine. nih.gov

Additionally, research on pyrazolo[4,3-e] nih.govnih.govtriazine derivatives has shown their potential as CDK inhibitors, with some compounds inducing cell cycle arrest by inhibiting molecules like CDK2. researchgate.net

Neuropharmacological Applications

Beyond oncology, this compound derivatives have shown promise in the field of neuropharmacology, particularly as antagonists of the adenosine (B11128) A2A receptor.

Adenosine A2A Receptor Antagonism (e.g., Parkinson's Disease Research)

The adenosine A2A receptor is a key target in the development of non-dopaminergic therapies for Parkinson's disease. nih.gov Antagonism of this receptor can enhance the function of the dopamine (B1211576) D2 receptor, which is compromised in Parkinson's disease. nih.gov

Structure-based drug design has led to the identification of potent and selective 1,2,4-triazine derivatives as adenosine A2A receptor antagonists. nih.govacs.org X-ray crystallography of compounds 4e and 4g bound to the receptor revealed that they bind deep within the orthosteric binding cavity. nih.gov The derivative 4k exhibited desirable in vivo pharmacokinetic properties and efficacy, highlighting the therapeutic potential of this series for Parkinson's disease. nih.govacs.org The commercially available parent compound, 5,6-diphenyl-1,2,4-triazin-3-amine (B183220) (4a ), was also found to be an antagonist of the A2A receptor. acs.org

Further research has led to the development of a preclinical candidate from this 1,2,4-triazine series for the potential treatment of Parkinson's disease. nih.gov

Neuroleptic and Nootropic Effects

Derivatives of 1,2,4-triazine have shown promise in the treatment of central nervous system (CNS) disorders. Research has indicated their potential as neuroprotective agents, with some compounds demonstrating the ability to mitigate the neurotoxic effects induced by oxidative stress and β-amyloid plaques, which are implicated in Alzheimer's disease. researchgate.nettums.ac.irnih.gov

A study on 5,6-diaryl-1,2,4-triazine-3-thioacetate derivatives identified a particularly potent compound, ethyl 2-(5-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-thioxo-1,2,4-triazin-2(3H)-yl)acetate (8e), which exhibited significant neuroprotective activity against H2O2 and β-amyloid-induced toxicity in neuronal cell lines. researchgate.net This compound was found to be more effective than Quercetin in protecting against β-amyloid-induced toxicity and improved neurite outgrowth. researchgate.net Furthermore, novel 1,2,4-triazine derivatives have been shown to protect differentiated rat pheochromocytoma (PC12) cells from H2O2-induced cell death by reducing caspase-3 activation and impairing the activation of NF-kappaB, a key regulator of stress and inflammatory responses. nih.gov This neuroprotective effect suggests a potential therapeutic avenue for neurodegenerative diseases. nih.gov

Certain 3,5-diamino-6-(substituted phenyl)-1,2,4-triazines have been identified as active agents for treating CNS disorders, particularly as anticonvulsants for epilepsy, with the advantage of being non-depressant at therapeutic doses. google.com Additionally, some 1,2,4-triazine derivatives have been investigated as adenosine A2A receptor antagonists, which are being explored for the treatment of Parkinson's disease. nih.govacs.org One such derivative, compound 4k, demonstrated potent reversal of catalepsy in animal models, indicating its potential for improving motor function. acs.org

Research into biphenyl-3-oxo-1,2,4-triazine linked piperazine (B1678402) derivatives has revealed significant acetylcholinesterase (AChE) inhibitory potential, which is a key target in Alzheimer's treatment. nih.gov Compound 6g from this series showed notable improvement in cognitive function in animal models of amnesia. nih.gov

| Compound Name | Biological Activity | Model System | Key Findings |

| Ethyl 2-(5-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-thioxo-1,2,4-triazin-2(3H)-yl)acetate (8e) | Neuroprotective | PC12 and SH-SY5Y cells | EC50 of 14 µM against H2O2 induced apoptosis; increased cell viability by 40% against β-amyloid toxicity. researchgate.net |

| 5,6-diaryl-1,2,4-triazine derivatives | Neuroprotective | Differentiated PC12 cells | Protection from H2O2-induced cell death, reduction in caspase-3 activation, and impaired NF-kappaB activation. nih.gov |

| 3,5-diamino-6-(substituted phenyl)-1,2,4-triazines | Anticonvulsant | CNS disorder models | Active in the treatment of epilepsy; non-depressant at therapeutic doses. google.com |

| Compound 4k (a 1,2,4-triazine derivative) | Adenosine A2A receptor antagonist | Rat model of Parkinson's disease | Potently reversed haloperidol-induced catalepsy with an ED50 of 0.2 mg/kg. acs.org |

| Compound 6g (Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivative) | Acetylcholinesterase inhibitor | Scopolamine-induced amnesia mouse model | Significant improvement in cognitive dysfunctions. nih.gov |

Antimicrobial and Antifungal Activities

The 1,2,4-triazine scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. A variety of derivatives have been synthesized and evaluated, demonstrating a broad spectrum of activity against pathogenic bacteria and fungi.

For instance, novel chalcone (B49325) derivatives incorporating a 1,2,4-triazine moiety have exhibited significant antiviral and antibacterial properties. One such compound, 4a, demonstrated excellent activity against the bacterium Ralstonia solanacearum with a 50% effective concentration (EC50) value of 0.1 μg/mL, which was superior to the commercial bactericides thiodiazole-copper and bismerthiazol. nih.gov The mechanism of action for these chalcone derivatives appears to involve the disruption and deformation of the bacterial cell membrane. nih.gov

In another study, newly synthesized 1,2,4-triazine derivatives were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov The inhibitory properties were assessed by measuring the inhibition zone diameter (IZD), minimum inhibitory concentration (MIC), and minimum bactericidal/fungicidal concentration (MBC/MFC). The results indicated that the antimicrobial activity varied depending on the specific substitutions on the triazine ring. nih.gov

Furthermore, research on 3-thiolo-5-phenyl-1,2,4-triazine (I 319) revealed its in vitro and in vivo antifungal properties. Current time information in Bangalore, IN. The minimal inhibitory concentration (MIC) for this compound against 33 pathogenic and saprophytic fungal strains ranged from 3.1 to 25 microgram/ml. Current time information in Bangalore, IN. In a mouse model of subacute candidiasis, a single dose of I 319 significantly prolonged the survival time of the infected animals. Current time information in Bangalore, IN.

| Compound/Derivative Series | Activity | Tested Organisms | Key Findings |

| Chalcone derivative 4a | Antibacterial | Ralstonia solanacearum | EC50 value of 0.1 μg/mL, superior to thiodiazole-copper and bismerthiazol. nih.gov |

| Newly synthesized 1,2,4-triazine derivatives | Antibacterial and Antifungal | Gram-positive and Gram-negative bacteria, 2 fungal strains | Activity is dependent on the substituents on the triazine ring. nih.gov |

| 3-thiolo-5-phenyl-1,2,4-triazine (I 319) | Antifungal | 33 pathogenic and saprophytic fungal strains, Candida albicans (in vivo) | MIC values ranging from 3.1 to 25 µg/mL; prolonged survival time in mice with candidiasis. Current time information in Bangalore, IN. |

Antiviral and Anti-HIV Applications

The 1,2,4-triazine nucleus is a key structural motif in a number of compounds with potent antiviral and anti-HIV activity. nih.gov Researchers have explored various substitutions on the triazine ring to develop novel agents against a range of viruses.

A series of novel chalcone derivatives containing the 1,2,4-triazine moiety showed promising antiviral activity against the tobacco mosaic virus (TMV). nih.gov Compound 4l, in particular, was highly effective, with 50% effective concentrations (EC50) for curative and protective activities of 10.9 and 79.4 μg/mL, respectively, outperforming the commercial agent ningnanmycin. nih.gov Microscale thermophoresis studies indicated that compound 4l binds to the TMV coat protein with a dissociation constant (Kd) of 0.275 ± 0.160 μmol L−1. nih.gov

In the context of anti-HIV research, a number of 1,2,4-triazine derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase (RT). nih.gov One study reported that 6-amino derivatives of 1-benzylated-3-(3,5-dimethylbenzyl)triazine exhibited good-to-moderate anti-HIV-1 activity, with the N1-(4-aminobenzyl)triazine derivative 4c showing an EC50 value of 0.068 ± 0.030 µM. nih.gov A dihydro-N1-4-aminobenzyltriazine analog also demonstrated significant anti-HIV-1 activity with low cytotoxicity. nih.gov

Furthermore, fluorine-substituted 1,2,4-triazinones have been investigated as potential dual anti-HIV-1 and CDK2 inhibitors. acs.org Several compounds from this series showed very good anti-HIV activity in MT-4 cells. acs.org

| Compound/Derivative Series | Activity | Target Virus/Enzyme | Key Findings |

| Chalcone derivative 4l | Antiviral | Tobacco Mosaic Virus (TMV) | Curative EC50 of 10.9 μg/mL and protective EC50 of 79.4 μg/mL; binds to TMV coat protein. nih.gov |

| 6-amino derivative of N1-(4-aminobenzyl)triazine 4c | Anti-HIV-1 | HIV-1 Reverse Transcriptase | EC50 value of 0.068 ± 0.030 µM. nih.gov |

| Dihydro-N1-4-aminobenzyltriazine analog | Anti-HIV-1 | HIV-1 Reverse Transcriptase | EC50 = 0.11 ± 0.05 µM with low cytotoxicity (CC50 > 100 µM). nih.gov |

| Fluorine substituted 1,2,4-triazinones (compounds 5, 11, 14, 16, and 17) | Anti-HIV | HIV-1 in MT-4 cells | Showed very good anti-HIV activity. acs.org |

Anti-inflammatory and Analgesic Properties

Derivatives of 1,2,4-triazine have been extensively studied for their anti-inflammatory and analgesic activities. researchgate.netresearchgate.net These compounds have shown potential to modulate key inflammatory pathways and provide pain relief.

A study on novel N-arylidene-N'-[5-(4-isobutylphenyl)- researchgate.netCurrent time information in Bangalore, IN.nih.gov-triazin-3-yl] hydrazines and related derivatives found that compound 4g exhibited pronounced analgesic activity, while compound 4f displayed the highest anti-inflammatory activity. researchgate.net Notably, compound 6d, a triazolotriazine derivative, demonstrated a dual analgesic-anti-inflammatory effect without causing stomach ulceration, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Another investigation into 1,2,4-triazine derivatives bearing a five-membered heterocyclic moiety identified six compounds (3c, 3d, 3e, 4c, 4d, and 4e) with superior anti-inflammatory activity in acute, sub-chronic, and chronic inflammation models. researchgate.net These compounds also showed significant analgesic activity with minimal ulcerogenic potential. Their mechanism is suggested to involve the inhibition of lipid peroxidation in the gastric mucosa, as indicated by reduced malondialdehyde (MDA) content. researchgate.net Furthermore, these derivatives were found to be potent and competitive COX-2 inhibitors. researchgate.net

The synthesis of 1,2,4-triazine-isatin conjugates has also been explored for anti-inflammatory action. nih.gov In vitro assays revealed that several of these derivatives significantly inhibited pro-inflammatory cytokines and oxidative stress markers. nih.gov

| Compound/Derivative Series | Activity | Model/Target | Key Findings |

| N-arylidene-N'-[5-(4-isobutylphenyl)- researchgate.netCurrent time information in Bangalore, IN.nih.gov-triazin-3-yl] hydrazine (B178648) (4g) | Analgesic | Animal models | Pronounced analgesic activity. researchgate.net |

| N-arylidene-N'-[5-(4-isobutylphenyl)- researchgate.netCurrent time information in Bangalore, IN.nih.gov-triazin-3-yl] hydrazine (4f) | Anti-inflammatory | Animal models | Highest anti-inflammatory activity in the series. researchgate.net |

| Triazolotriazine derivative (6d) | Analgesic and Anti-inflammatory | Animal models | Dual effect without ulcerogenicity. researchgate.net |

| 1,2,4-triazine derivatives with five-membered heterocycle (3c, 3d, 3e, 4c, 4d, 4e) | Anti-inflammatory and Analgesic | Acute, sub-chronic, and chronic inflammation models | Superior anti-inflammatory and significant analgesic activity with low ulcerogenic potential; potent competitive COX-2 inhibitors. researchgate.net |

| 1,2,4-triazine-isatin conjugates | Anti-inflammatory | In vitro assays | Significant inhibition of pro-inflammatory cytokines and oxidative stress markers. nih.gov |

Antidiabetic Activity (e.g., PPAR-γ Interaction)

The 1,2,4-triazine scaffold has emerged as a promising framework for the development of novel antidiabetic agents. Research has focused on their ability to inhibit key enzymes involved in glucose metabolism, such as α-glucosidase and dipeptidyl peptidase-4 (DPP-4).

A study on biphenyl-substituted 1,2,4-triazines demonstrated potent α-glucosidase inhibitory activity, with many compounds showing significantly lower IC50 values than the standard drug acarbose. mdpi.com The IC50 values for the synthesized compounds ranged from 35.35 ± 0.34 to 564.41 ± 0.91 μM, compared to 750.7 ± 0.13 μM for acarbose. mdpi.com

Similarly, a series of 3-aceto(benzo)hydrazide-1,2,4-triazine analogs were evaluated as potential α-glucosidase inhibitors. Most of these compounds exhibited stronger inhibitory activity than acarbose. ijpsr.info Compound 2A, N'-(5,6-diphenyl-1,2,4-triazin-3-yl)-4-methoxybenzohydrazide, was particularly potent with an IC50 of 12.0 μM, making it 60 times more potent than acarbose. ijpsr.info This compound also demonstrated an in vivo hypoglycemic effect in mice. ijpsr.info

In the realm of DPP-4 inhibitors, a series of triazolo[5,1-c] researchgate.netCurrent time information in Bangalore, IN.nih.govtriazine derivatives were designed and synthesized. The most promising compound, 15q, showed a DPP-4 IC50 of 28.05μM with good selectivity over related enzymes DPP-8 and DPP-9. In vivo studies showed that compound 15q reduced blood glucose excursion in a dose-dependent manner and improved serum glucose levels in a type 2 diabetic rat model after chronic treatment.

While direct interaction with PPAR-γ was not the primary focus of the provided search results, the development of 1,2,4-triazine derivatives as inhibitors of key diabetic targets highlights their potential in managing type 2 diabetes.

| Compound/Derivative Series | Activity | Target Enzyme | Key Findings |

| Biphenyl-substituted 1,2,4-triazines | α-glucosidase inhibitor | α-glucosidase | IC50 values ranging from 35.35 ± 0.34 to 564.41 ± 0.91 μM, more potent than acarbose. mdpi.com |

| N'-(5,6-diphenyl-1,2,4-triazin-3-yl)-4-methoxybenzohydrazide (2A) | α-glucosidase inhibitor | α-glucosidase | IC50 of 12.0 μM (60-fold more potent than acarbose); showed in vivo hypoglycemic effect. ijpsr.info |

| Triazolo[5,1-c] researchgate.netCurrent time information in Bangalore, IN.nih.govtriazine derivative (15q) | DPP-4 inhibitor | Dipeptidyl peptidase-4 (DPP-4) | IC50 of 28.05μM with selectivity over DPP-8 and DPP-9; reduced blood glucose in vivo. |

Other Biological Activities

Antihypertensive and Cardiotonic Effects

The 1,2,4-triazine framework has also been investigated for its cardiovascular effects, with some derivatives showing potential as antihypertensive and cardiotonic agents.

A study from 1979 reported the synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines. This early work laid the foundation for further exploration of 1,2,4-triazine derivatives in the cardiovascular field. More recent reviews have also highlighted the antihypertensive and cardiotonic potential of this class of compounds, indicating ongoing interest in their development for cardiovascular diseases. While specific data on the cardiotonic effects of this compound derivatives were not detailed in the provided search results, the broader class of 1,2,4-triazines is recognized for these properties.

| Compound/Derivative Series | Activity | Key Findings |

| 3-hydrazino-5-phenyl-1,2,4-triazines | Antihypertensive | Demonstrated antihypertensive activity. |

| General 1,2,4-triazine derivatives | Antihypertensive and Cardiotonic | This class of compounds is reported to possess these activities. |

Anti-protozoal and Antimalarial Activities

Derivatives of the triazine nucleus have shown significant potential as agents against protozoal infections, particularly malaria. ijpsr.inforesearchgate.net A number of dihydrotriazines have been synthesized and found to possess antimalarial properties. nih.gov The mechanism of action for many of these compounds involves the inhibition of Dihydrofolate reductase (DHFR), an enzyme crucial for the de novo synthesis of nucleotides in Plasmodium falciparum, the parasite responsible for malaria. nih.gov Inhibition of DHFR is a well-established target for antimalarial drugs like cycloguanil (B1669406) and pyrimethamine. nih.gov

In one study, s-triazine derivatives were specifically designed as DHFR inhibitors. nih.gov Three synthesized compounds, in particular, demonstrated potency significantly higher than the standard drug, cycloguanil, against the 3D7 strain of P. falciparum. nih.gov Analysis of the structure-activity relationship (SAR) revealed that the presence of electron-donating groups, the potential for hydrogen bond formation, and the lipophilicity of the ligands enhanced DHFR inhibition. nih.gov

| Compound | Substituent Group | Antimalarial Activity (MIC, µmol/L) vs. P. falciparum 3D7 | Potency vs. Cycloguanil |

|---|---|---|---|

| Compound 18 | Data Not Specified | 2.75 | ~30 times higher |

| Compound 7 | Propyl group linked to 2-pyridine | 4.466 | ~30 times higher |

| Compound 13 | Data Not Specified | 7.94 | ~30 times higher |

Data sourced from a study on s-triazine derivatives as DHFR inhibitors. nih.gov

Estrogen Receptor Modulation

Triazine derivatives have been investigated for their ability to modulate estrogen receptors (ERs), which are key targets in the treatment of hormone-dependent cancers, such as certain types of breast cancer. researchgate.netijpsr.info Selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) are used clinically, but the development of resistance necessitates the search for new agents. mdpi.com

Researchers have synthesized novel conjugates that hybridize ER-binding scaffolds with other bioactive molecules. One such approach created conjugates of endoxifen (B1662132) and cyclofenil (B1669405) with combretastatin. mdpi.com These hybrid molecules were evaluated for their binding affinity to ERα and ERβ isoforms and their ability to inhibit the proliferation of the ER-positive MCF-7 human breast cancer cell line. mdpi.com

Several of these new derivatives displayed impressive binding activity in the nanomolar range for both ER isoforms. mdpi.com For example, compound 3i, an endoxifen-combretastatin hybrid, showed a preference for ERα. mdpi.com Another derivative, compound 16b, also demonstrated potent antiproliferative activity in MCF-7 cells and strong binding affinity to both ERα and ERβ. mdpi.com Similarly, the cyclofenil-amide conjugate 13e was identified as a promising lead with significant binding affinity, particularly for ERα. mdpi.com

| Compound | Description | ERα Binding Affinity (IC₅₀, nM) | ERβ Binding Affinity (IC₅₀, nM) | Antiproliferative Activity in MCF-7 (IC₅₀, nM) |

|---|---|---|---|---|

| 3i | Endoxifen-Combretastatin Hybrid | 182 | 436 | Data Not Specified |

| 13e | Cyclofenil-Amide Conjugate | 19 | 229 | 187 |

| 16b | Endoxifen Conjugate | 15 | 115 | 5.7 |

Data sourced from research on selective estrogen receptor ligand conjugates. mdpi.com

Tuberculostatic Agents

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new tuberculostatic agents. researchgate.net The 1,2,4-triazine core has been identified as a promising scaffold for the development of such drugs. researchgate.netijpsr.info